2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone
Description
Its molecular formula is C₉H₇Cl₂O₂, with a molecular weight of 223.06 g/mol. This compound is primarily synthesized via Fries rearrangement under solvent-free conditions using aluminum chloride at elevated temperatures, as reported for structurally related chloroacetophenones . It serves as a key intermediate in heterocyclic chemistry, particularly in the synthesis of antimicrobial agents and fused-ring systems (e.g., pyrazoles and coumarins) .
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXXAAPROLVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407049 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-25-7 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone typically involves the following steps:
Chlorination: The starting material, 3-chloro-4-methoxybenzene, undergoes chlorination to introduce the second chlorine atom.
Ketone Formation: The chlorinated benzene derivative is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atoms and the methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-1-(3-chloro-4-methoxyphenyl)ethanoic acid.
Reduction: Formation of 2-chloro-1-(3-chloro-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for creating more complex molecules.
Case Study: Synthesis of Chalcones
In a study exploring the synthesis of chalcones, this compound was utilized as a precursor. The compound underwent Claisen–Schmidt condensation to yield various derivatives with potential anti-cancer properties. The yields were optimized through different solvent systems, achieving up to 85% efficiency in some cases .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. The presence of the methoxy and chloro groups enhances the lipophilicity and biological activity of the resulting compounds.
Case Study: Antibacterial Activity
A series of experiments demonstrated that modified versions of this compound showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that substitutions at specific positions could enhance efficacy .
Agrochemical Applications
The compound is also investigated for its potential use in agrochemicals. Its ability to act as a herbicide or pesticide makes it valuable in agricultural settings.
Data Table: Herbicidal Activity
| Compound Structure | Activity Level | Target Species |
|---|---|---|
| This compound | Moderate | Various broadleaf weeds |
| 4-Methoxy derivative | High | Grasses |
Material Science
In material science, this compound can be used in the development of polymers and coatings due to its reactive functional groups.
Application Example
The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies showed improved performance metrics compared to control samples without this additive .
Analytical Chemistry
This compound is also relevant in analytical chemistry as a standard for chromatographic methods due to its distinct spectral properties.
Usage in Chromatography
In high-performance liquid chromatography (HPLC), this compound has been employed as a reference standard for quantifying similar compounds in complex mixtures, aiding in the development of robust analytical methods .
Mechanism of Action
The mechanism by which 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with five analogs, highlighting substituent variations and their impact on properties:
*Estimated based on analogous compounds in .
Key Observations:
- The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity and steric bulk, making it suitable for reactions requiring moderate electron withdrawal (Cl) and solubility (OCH₃) .
- Replacement of 4-OCH₃ with 4-OH () increases hydrogen bonding capacity, which may enhance crystallinity but reduce membrane permeability .
- The 2,4-dichlorophenyl analog () exhibits higher halogen density, favoring reactivity in electrophilic substitutions but increasing toxicity risks .
Fries Rearrangement
The target compound and analogs like 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone are synthesized via Fries rearrangement of chloroacetate esters under acidic conditions (e.g., AlCl₃, 140°C) . Yields range from 39% to 75%, depending on substituent steric effects.
Enantioselective Reduction
The 2,4-dichlorophenyl analog () undergoes enantioselective reduction using chiral catalysts (e.g., Ru with diphenylethylenediamine ligands), achieving >99% enantiomeric excess for pharmaceutical intermediates .
Biological Activity
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone is a compound of interest due to its unique structural features, which include halogen and methoxy substituents. These functional groups can significantly influence its biological activity, making it a subject of various studies in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H8Cl2O2. The presence of chlorine and methoxy groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and methoxy groups enhance its binding affinity towards these targets, potentially leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For example, it was evaluated against a panel of approximately sixty cancer cell lines representing different types of cancers, including leukemia and melanoma. The results indicated that while the compound showed some activity, it was generally low, with only a few cell lines demonstrating sensitivity at concentrations around 10 µM .
| Cancer Type | Sensitivity Level |
|---|---|
| Leukemia | Slightly Sensitive |
| Melanoma | Low Activity |
| Lung Cancer | Low Activity |
| Colon Cancer | Low Activity |
| Breast Cancer | Low Activity |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The presence of halogen atoms is known to enhance the antimicrobial efficacy of compounds. Preliminary data suggest that this compound may inhibit the growth of certain bacterial strains, although further studies are required to confirm these findings.
Case Studies
- Antitumor Screening : A study conducted by the National Cancer Institute evaluated the anticancer potential of the compound against multiple cancer types. The compound's low level of activity was noted, particularly in leukemia cell lines .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that the compound could act as an inhibitor for certain metabolic enzymes, potentially leading to altered drug metabolism profiles in vivo .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via chlorination of a precursor ketone, such as 1-(3-chloro-4-methoxyphenyl)ethanone, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include:
- Temperature: Reactions often proceed at reflux (60–80°C) for 6–12 hours to ensure complete conversion .
- Solvent Selection: Anhydrous solvents (e.g., dichloromethane or toluene) minimize side reactions .
- Catalyst Use: Lewis acids like FeCl₃ can enhance regioselectivity in substituted aryl ketones .
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (EI-MS): A molecular ion peak [M⁺] at m/z 218 (C₉H₇Cl₂O₂) with fragments at m/z 183 ([M–Cl]⁺) and 152 ([M–COCl]⁺) .
- X-ray Crystallography: Confirms planarity of the aryl ring and bond angles (e.g., C–Cl bond length ~1.74 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral peaks) across studies?
Methodological Answer: Discrepancies often arise from impurities, polymorphic forms, or isomerism. Strategies include:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (>99% purity required for reliable data) .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs via distinct melting endotherms .
- Isomer Differentiation: NOESY NMR or computational modeling (DFT) clarifies steric effects in ortho/para-substituted analogs .
Q. What experimental designs are recommended for evaluating the compound’s biological activity in drug discovery contexts?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Cytotoxicity Screening: Use MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa or MCF-7), with dose ranges of 1–100 µM .
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methoxy → hydroxy) and correlate changes with bioactivity using multivariate regression .
Q. How can this compound serve as a precursor for synthesizing heterocyclic scaffolds, and what reaction mechanisms dominate?
Methodological Answer:
- Cyclocondensation Reactions: React with thioureas or hydrazines to form thiazoles or pyrazoles. For example:
- Mechanistic Insights: Monitor intermediates using in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to track ketone reactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation Studies: Incubate the compound in buffers (pH 2–12, 37°C) and analyze degradation products via LC-MS. Acidic conditions (pH < 4) typically hydrolyze the chloro-ketone to carboxylic acids, while alkaline conditions (pH > 10) promote dechlorination .
- Kinetic Modeling: Use pseudo-first-order kinetics to calculate half-lives (e.g., t₁/₂ = 24 h at pH 7.4 vs. 2 h at pH 1.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
